molecular formula C7H6N2OS2 B1621512 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 262856-02-0

5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1621512
CAS No.: 262856-02-0
M. Wt: 198.3 g/mol
InChI Key: ODOHSFWIZDHFRP-UHFFFAOYSA-N
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Description

5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound characterized by the presence of a thienyl group attached to a 1,3,4-oxadiazole ring with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-thienylmethanol with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxadiazole ring.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-sulfonic acid

  • Reduction: this compound (reduced form)

  • Substitution: Alkylated derivatives of this compound

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

  • Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the oxadiazole ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is structurally similar to other thiol-containing oxadiazoles, such as 4-methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. its unique combination of the thienyl group and the oxadiazole ring sets it apart in terms of reactivity and biological activity. Other similar compounds include:

  • 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol

  • 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-sulfonic acid

  • 3-(3-Thienylmethyl)-1,2,4-oxadiazole-5-thiol

Properties

IUPAC Name

5-(thiophen-3-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)3-5-1-2-12-4-5/h1-2,4H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOHSFWIZDHFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372521
Record name 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262856-02-0
Record name 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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